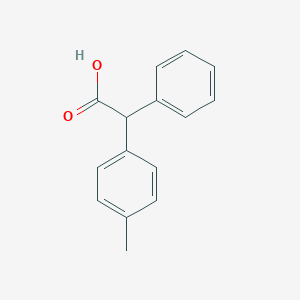
苯基(对甲苯基)乙酸
描述
Phenyl(p-tolyl)acetic acid is a colorless, oily liquid with an odor similar to phenol . It is a white solid with a strong honey-like odor .
Synthesis Analysis
Phenyl(p-tolyl)acetic acid can be synthesized from p-Cresol and Acetyl chloride . Other methods of synthesis include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The linear formula of Phenyl(p-tolyl)acetic acid is C15H14O3 . Its CAS Number is 4166-98-7 and its molecular weight is 242.277 .Chemical Reactions Analysis
Phenyl(p-tolyl)acetic acid undergoes various reactions. For instance, it undergoes photo-Fries rearrangement . It also participates in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenyl(p-tolyl)acetic acid is insoluble in water but soluble in common organic solvents . It has a boiling point of 265-267°C and a melting point of 88-92°C .科学研究应用
1. 化学动力学和反应机理
苯基乙酸和对甲苯基乙酸已被研究其在气相中的热分解动力学。这些研究涉及密度泛函理论方法,探索了它们的分解机理。研究发现,涉及电环[1,5]氢转移的逐步过程是这些反应中的关键机理 (Márquez 等人,2014 年)。
2. 缓蚀
苯基(对甲苯基)乙酸的吡唑啉衍生物已显示出作为酸性介质中低碳钢的缓蚀剂的潜力。这些研究表明高抑制效率,并表明这些化合物作为混合型抑制剂 (Lgaz 等人,2018 年)。
3. 太阳能加热的相变材料
苯基乙酸已被确定为太阳能空间加热应用的潜在有机相变材料(PCM)。研究表明其在热循环中的可靠性、低腐蚀性和良好的储热性能,使其成为太阳能储存的有希望的候选材料 (Dheep 和 Sreekumar,2019 年)。
4. 溶剂萃取和络合
还对基于化学络合的苯基乙酸萃取进行了研究,研究了影响萃取效率的因素,并表明其具有高容量和选择性萃取工艺的潜力 (潘英,2006 年)。
5. 有机合成和催化
该化合物参与了各种合成反应,包括杂多酸催化的芳基酯的 Fries 重排和烯丙基芳基砜衍生物的合成,突出了其在有机合成中的多功能性 (Kozhevnikova 等人,2003 年),(Karnakar 等人,2011 年)。
6. 抗菌和抗氧化性能
已经对吡唑衍生物的抗菌活性以及基于苯基乙酸的合成化合物的抗氧化活性进行了研究,为探索新的生物活性化合物做出了贡献 (Sharshira 和 Hamada,2012 年),(Abd 等人,2020 年)。
安全和危害
属性
IUPAC Name |
2-(4-methylphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAJZSDPZCZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295111 | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(p-tolyl)acetic acid | |
CAS RN |
1882-56-0 | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, phenyl-p-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl(p-tolyl)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
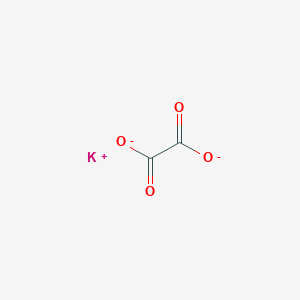

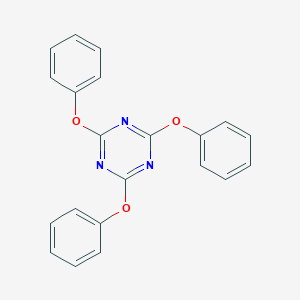
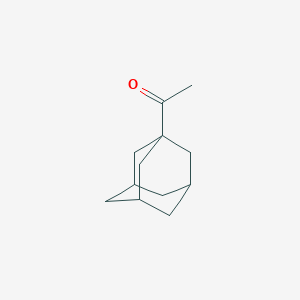


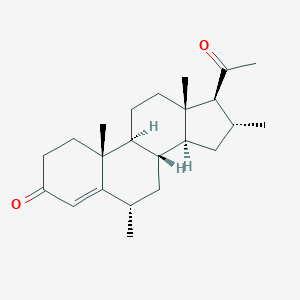
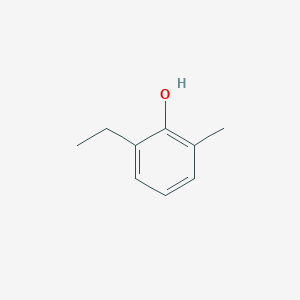
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
